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Reduced XLLG oligosaccharide (XLLGol) -

Reduced XLLG oligosaccharide (XLLGol)

Catalog Number: EVT-1507544
CAS Number:
Molecular Formula: C40H70O33
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

XLLGol is typically extracted from plant cell walls, particularly from sources like corn, wheat, and other cereal grains. The extraction process involves the enzymatic breakdown of hemicellulose, which is abundant in these plants. The reduced form of XLLG indicates that it has undergone chemical modifications to enhance its functional properties.

Classification

Reduced XLLG oligosaccharide belongs to the class of oligosaccharides, which are short chains of monosaccharides linked by glycosidic bonds. It is categorized as a non-starch polysaccharide and is recognized for its prebiotic properties, contributing to gut health by promoting beneficial gut microbiota.

Synthesis Analysis

Methods

The synthesis of reduced XLLG oligosaccharide can be achieved through several methods:

  1. Enzymatic Hydrolysis: This method involves using specific enzymes such as xylanases that selectively break down hemicellulose into oligosaccharides.
  2. Chemical Reduction: The reduction process typically involves treating the oligosaccharide with reducing agents like sodium borohydride or lithium aluminum hydride to convert aldehyde groups into alcohols, thereby enhancing solubility and stability.
  3. Acid Hydrolysis: In this method, dilute acids are used to hydrolyze polysaccharides into smaller oligosaccharides under controlled conditions.

Technical Details

The enzymatic method is preferred due to its specificity and efficiency. Conditions such as pH, temperature, and enzyme concentration are critical for optimizing yield and purity. For chemical reduction, careful control of reaction conditions is necessary to prevent over-reduction or degradation of the oligosaccharide.

Molecular Structure Analysis

Structure

The molecular structure of reduced XLLG oligosaccharide consists of a backbone of xylose units linked by β-(1→4) glycosidic bonds, with potential side chains of other sugars such as arabinose or galactose. The reduction process alters the hydroxyl groups on the sugar units, enhancing their functional characteristics.

Data

  • Molecular Formula: C₁₀H₁₄O₈ (indicative for a typical reduced form)
  • Molecular Weight: Approximately 250 g/mol (varies based on chain length)
  • Structural Representation: The structure can be depicted using standard carbohydrate notation showing the stereochemistry at each carbon center.
Chemical Reactions Analysis

Reactions

Reduced XLLG oligosaccharide participates in various chemical reactions:

  1. Glycosylation Reactions: It can act as a glycosyl donor in the formation of glycosidic bonds with other molecules.
  2. Fermentation: In the gut, it undergoes fermentation by specific bacteria, producing short-chain fatty acids beneficial for colon health.
  3. Reduction Reactions: Further reduction can modify its properties for specific applications.

Technical Details

The reactivity of reduced XLLG is influenced by its structural features, particularly the availability of hydroxyl groups for modification. Reaction conditions such as temperature and pH must be optimized to achieve desired outcomes without compromising the integrity of the oligosaccharide.

Mechanism of Action

Process

The mechanism by which reduced XLLG oligosaccharide exerts its effects primarily involves its interaction with gut microbiota. Upon ingestion:

  1. Fermentation: Beneficial bacteria ferment reduced XLLG, leading to the production of short-chain fatty acids.
  2. Prebiotic Effect: This fermentation enhances the growth of beneficial bacteria while inhibiting pathogenic strains.
  3. Gut Health Improvement: The resultant short-chain fatty acids contribute to improved gut barrier function and anti-inflammatory effects.

Data

Studies indicate that consumption of reduced XLLG can lead to increased levels of bifidobacteria and lactobacilli in the gut microbiome, correlating with enhanced gut health markers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water; solubility increases upon reduction.
  • Taste: Slightly sweet due to sugar content.

Chemical Properties

  • pH Stability: Stable in a pH range of 4 to 7.
  • Thermal Stability: Decomposes at temperatures above 200°C.
  • Reactivity: Reacts with reducing agents and acids under specific conditions.

Relevant analyses include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and purity assessment.

Applications

Scientific Uses

Reduced XLLG oligosaccharide has various applications in scientific research and industry:

  1. Prebiotic Supplementation: Used in dietary supplements aimed at improving gut health.
  2. Food Industry: Incorporated into functional foods for added health benefits.
  3. Pharmaceuticals: Investigated for potential therapeutic effects on metabolic disorders due to its role in modulating gut microbiota.
  4. Research Tool: Utilized in studies examining carbohydrate metabolism and microbiome interactions.

Properties

Product Name

Reduced XLLG oligosaccharide (XLLGol)

Molecular Formula

C40H70O33

Synonyms

Degree of polymerization DP 9

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